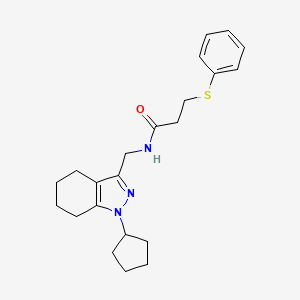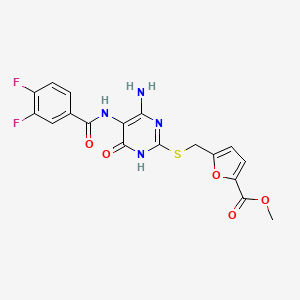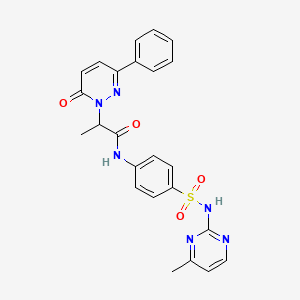![molecular formula C21H25N5O3 B2933691 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878411-13-3](/img/structure/B2933691.png)
8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative, which means it’s likely to be involved in biological processes, as purines are key components of DNA and RNA. The methoxyethyl and phenethyl groups attached to it could potentially alter its properties and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the attachment of the methoxyethyl and phenethyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of heterocyclic aromatic ring), with methoxyethyl, phenethyl, and methyl groups attached. These groups could potentially affect the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in certain solvents .科学的研究の応用
Synthesis and Biological Activity
The compound 8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of chemicals that have been explored for their potential biological activities. Research on similar compounds, such as derivatives of 7,8-polymethylenehypoxanthines, has shown that these can serve as precursors for substances with antiviral and antihypertensive activities. For instance, derivatives obtained through the condensation of diethylacetal of dimethylformamide with 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles have been studied for their biological effects (Nilov et al., 1995).
Antidepressant and Anxiolytic Potential
There has been considerable interest in the potential antidepressant and anxiolytic applications of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. Studies have synthesized and evaluated a series of these compounds for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies have highlighted certain derivatives as potential antidepressants and anxiolytics. For example, specific 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives have shown promise in this regard, exhibiting potent ligand activities for serotonin receptors and weak inhibitory potencies for phosphodiesterases (Zagórska et al., 2016).
Antimycobacterial Activity
Research into imidazole derivatives, which share a core structure with the compound , has revealed their potential in mimicking the structure of potent antimycobacterial agents. This has led to the design and synthesis of compounds with varied "spacers" between the imidazole and aryl groups, some of which have shown antimycobacterial activity in vitro. This line of research holds promise for the development of new antimycobacterial drugs (Miranda & Gundersen, 2009).
将来の方向性
特性
IUPAC Name |
6-(2-methoxyethyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)12-13-29-4)23(3)21(28)25(19(17)27)11-10-16-8-6-5-7-9-16/h5-9H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZOJEIVTCWRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 3163105 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2933608.png)
![4-[(Pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2933609.png)
![1-(2-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2933611.png)
![2-cyclopentyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2933612.png)
![ethyl 4-(2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2933614.png)
![2-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2933616.png)




![N-(3-methoxyphenyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2933622.png)
![ethyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2933624.png)
![N-(3,4-dichlorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2933625.png)
